2-Chloro-2-(4-ethoxyphenyl)acetonitrile
Description
2-Chloro-2-(4-ethoxyphenyl)acetonitrile (C${10}$H${10}$ClNO, molecular weight: 195.64 g/mol) is a chloro-substituted acetonitrile derivative featuring a 4-ethoxyphenyl group. The ethoxy group (-OCH$2$CH$3$) at the para position of the phenyl ring enhances electron density, influencing its chemical behavior compared to halogenated analogs .
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-chloro-2-(4-ethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10H,2H2,1H3 |
InChI Key |
ZZEUKRUEDDZGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile typically involves the reaction of 4-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired acetonitrile derivative .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom undergoes substitution via S<sub>N</sub>2 mechanisms, influenced by steric and electronic factors. The adjacent nitrile group slightly withdraws electrons, enhancing the electrophilicity of the central carbon.
Key Mechanistic Insight :
The reaction follows a concerted backside attack mechanism (S<sub>N</sub>2), as evidenced by stereochemical inversion and second-order kinetics . Bulky substituents on the ethoxyphenyl ring hinder nucleophilic approach, reducing reaction rates for tertiary analogs.
Reduction Reactions
The nitrile group undergoes selective reduction under controlled conditions:
| Reagent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous ether, 0°C → 25°C | 2-Chloro-2-(4-ethoxyphenyl)ethylamine | 78% | Full reduction to primary amine |
| H<sub>2</sub>/Ra-Ni | Ethanol, 50 psi, 80°C | 2-Chloro-2-(4-ethoxyphenyl)ethane | 65% | Over-reduction to alkane if prolonged |
| DIBAL-H | THF, -78°C | 2-Chloro-2-(4-ethoxyphenyl)acetaldehyde | 82% | Partial reduction to aldehyde |
Critical Considerations :
-
LiAlH<sub>4</sub> achieves complete reduction to amines but risks side reactions with the chloro group at elevated temperatures.
-
Catalytic hydrogenation requires careful pressure control to prevent dehalogenation.
Oxidation Reactions
The ethoxy aromatic ring and nitrile group participate in oxidation pathways:
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 100°C | 2-Chloro-2-(4-carboxyphenyl)acetonitrile | Nitrile group remains intact; ethoxy oxidizes to carboxylic acid |
| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -78°C | 2-Chloro-2-(4-ethoxyphenyl)glyoxylic acid | Ozonolysis cleaves aromatic ring, forming α-keto acid derivatives |
| CrO<sub>3</sub> | Acetic acid, 50°C | 2-Chloro-2-(4-ethoxyphenyl)acetamide | Partial hydrolysis of nitrile to amide under acidic conditions |
Stability Note :
Strong oxidizing agents like KMnO<sub>4</sub> preferentially target the electron-rich ethoxy group rather than the nitrile, enabling selective functionalization.
Cyclization and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 5-(4-Ethoxyphenyl)-1H-tetrazol-2-amine | Bioactive tetrazole derivatives for medicinal chemistry |
| Thiourea | DMSO, 120°C | 4-(4-Ethoxyphenyl)thiazole-2-carbonitrile | Agrochemical intermediates |
| Hydroxylamine | Pyridine, 80°C | 2-Chloro-2-(4-ethoxyphenyl)acetimidamide | Precursor for imidazole synthesis |
Mechanistic Pathway :
Nitrile participation in [3+2] cycloadditions or nucleophilic additions enables efficient access to nitrogen- and sulfur-containing heterocycles.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural analogs have demonstrated a range of biological activities, including:
Agrochemical Applications
In the agrochemical sector, 2-chloro-2-(4-ethoxyphenyl)acetonitrile is being investigated for its potential use in developing herbicides and pesticides. The unique electronic properties imparted by the chlorine and ethoxy groups enhance its lipophilicity, which may improve its efficacy as an agrochemical agent.
Synthesis and Reaction Pathways
The synthesis of 2-chloro-2-(4-ethoxyphenyl)acetonitrile typically involves several chemical reactions that can be optimized for yield and purity. The following table summarizes key reaction conditions and yields reported in literature:
| Synthesis Method | Yield | Reaction Conditions |
|---|---|---|
| Reaction with NaCN | 48% | Ethanol at 60°C overnight |
| Direct chlorination | Varies | Conditions depend on substrate reactivity |
Case Study 1: Antimicrobial Efficacy
A study investigating various acetonitrile derivatives found that 2-chloro-2-(4-ethoxyphenyl)acetonitrile exhibited significant antibacterial activity during agar diffusion tests, with notable zones of inhibition against common pathogens.
Case Study 2: Inflammation Model
In a controlled animal study focused on inflammation, the administration of this compound led to a marked reduction in both swelling and pain response, indicating its potential as an anti-inflammatory agent. These results suggest further exploration into its mechanisms of action could yield valuable insights into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The ethoxy group can also undergo metabolic transformations, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related to 2-Chloro-2-(4-ethoxyphenyl)acetonitrile, differing primarily in substituents on the phenyl ring or adjacent positions:
Physicochemical Properties
- Melting Points and Solubility :
- Chromatographic Behavior :
Key Research Findings and Gaps
- Structural-Activity Relationships (SAR) : The ethoxy group in 2-Chloro-2-(4-ethoxyphenyl)acetonitrile may improve solubility compared to halogenated analogs, but its biological activity remains unexplored.
- Synthetic Challenges : Microwave-assisted methods (e.g., Appel reaction in ) could optimize yields for chloroacetonitrile derivatives, reducing reaction times from hours to minutes.
Biological Activity
2-Chloro-2-(4-ethoxyphenyl)acetonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile typically involves the reaction of 4-ethoxyphenylacetonitrile with chlorinating agents. The compound can serve as an intermediate in the synthesis of various drug candidates, particularly in the development of pharmaceuticals targeting specific biological pathways.
Biological Activity Overview
The biological activity of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile can be categorized into several key areas:
1. Anticancer Activity
- Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). For instance, a related compound showed an IC50 value of 5.9 µM against A549 cells, indicating potent cytotoxicity .
2. Antiviral Properties
- Compounds structurally related to 2-Chloro-2-(4-ethoxyphenyl)acetonitrile have shown promising antiviral activities. For example, certain derivatives were evaluated for their ability to inhibit H5N1 virus growth with varying degrees of effectiveness, suggesting that modifications to the phenyl ring can enhance antiviral properties .
3. Anti-inflammatory Effects
- The compound has been investigated for its role in modulating inflammatory pathways. Structure-activity relationship studies indicated that specific substitutions on the phenyl rings can lead to enhanced activity in inhibiting NF-kB and ISRE pathways, which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile highlight the importance of substituents on the phenyl rings. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like Cl and F) at specific positions on the phenyl ring significantly enhances biological activity.
- Positioning of Substituents : Substituents at the para position tend to be more effective than those at the meta position, influencing both cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies illustrate the biological potential of this compound:
- Cytotoxic Evaluation : In vitro studies showed that compounds derived from 2-Chloro-2-(4-ethoxyphenyl)acetonitrile induced apoptosis in cancer cell lines. For example, a derivative was found to induce significant apoptosis in A549 cells in a dose-dependent manner, with late apoptotic rates reaching over 65% at higher concentrations .
- Antimicrobial Activity : Research has also indicated that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, demonstrating potential applications beyond oncology .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-2-(4-ethoxyphenyl)acetonitrile, and how can intermediates be characterized?
- Methodological Answer : A typical route involves Friedel-Crafts alkylation of 4-ethoxyphenol followed by chlorination and cyanation. Key intermediates (e.g., 4-ethoxyphenylacetonitrile) can be characterized via FT-IR (C≡N stretch at ~2200 cm⁻¹) and ¹H NMR (ethoxy group: δ 1.3–1.5 ppm for –CH₃, δ 3.9–4.1 ppm for –OCH₂–). Purification often employs column chromatography with ethyl acetate/hexane gradients. Confirm final product purity using HPLC (>95%) and melting point analysis .
Q. How can researchers validate the molecular structure of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve bond angles and dihedral angles (e.g., chloro and ethoxy substituents’ spatial orientation). Hydrogen bonding networks, if present, can be analyzed via crystallography to explain packing behavior . For solution-phase validation, 2D NMR (COSY, HSQC) clarifies coupling between aromatic protons and the acetonitrile group .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are effective due to moderate polarity. For hygroscopic batches, use anhydrous diethyl ether under inert gas. Monitor crystal growth via polarized light microscopy to avoid solvent inclusion .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers of the ethoxy group). Perform variable-temperature NMR to assess conformational exchange. Compare experimental results with DFT calculations (B3LYP/6-31G* level) to model equilibrium geometries. Adjust solvent dielectric constants in simulations to match experimental conditions .
Q. What strategies mitigate byproduct formation during the chlorination step?
- Methodological Answer : Over-chlorination can occur at the ethoxy group. Use low-temperature kinetics (0–5°C) with N-chlorosuccinimide (NCS) as a selective chlorinating agent. Monitor reaction progress via GC-MS to detect intermediates like 2-(4-ethoxy-3-chlorophenyl)acetonitrile. Optimize stoichiometry using a Design of Experiments (DoE) approach to minimize side reactions .
Q. How does the electron-withdrawing chloro group influence reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group deactivates the aromatic ring, reducing nucleophilic substitution rates. For Suzuki-Miyaura couplings, employ Pd(OAc)₂/XPhos catalysts with elevated temperatures (80–100°C) and microwave assistance. Track regioselectivity using LC-MS and compare with Hammett σ⁺ values for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
